Dimethyl 2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)terephthalate
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Overview
Description
1,4-DIMETHYL 2-{2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran moiety and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final product is obtained through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-{2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1,4-DIMETHYL 2-{2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-{2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-DIMETHYL-2-ISOBUTYLBENZENE: This compound shares the dimethylbenzene core but lacks the benzofuran and acetylamido functionalities.
1,4-DIMETHYL-2-PROPYLBENZENE: Similar to the previous compound, it has a dimethylbenzene core with a different substituent at the 2-position.
Uniqueness
1,4-DIMETHYL 2-{2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran moiety and the acetylamido group allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23NO7 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
dimethyl 2-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H23NO7/c1-22(2)11-14-6-5-7-17(19(14)30-22)29-12-18(24)23-16-10-13(20(25)27-3)8-9-15(16)21(26)28-4/h5-10H,11-12H2,1-4H3,(H,23,24) |
InChI Key |
NKFBQXKHVKJBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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